molecular formula C25H24N4O5 B11303323 N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11303323
M. Wt: 460.5 g/mol
InChI Key: FEPQAIPRWZWQDF-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl and pyridinyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached via a nucleophilic substitution reaction, often using a pyridine derivative as the nucleophile.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H24N4O5/c1-33-20-9-5-18(6-10-20)27-23(30)14-22-24(31)29(19-7-11-21(34-2)12-8-19)25(32)28(22)16-17-4-3-13-26-15-17/h3-13,15,22H,14,16H2,1-2H3,(H,27,30)

InChI Key

FEPQAIPRWZWQDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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